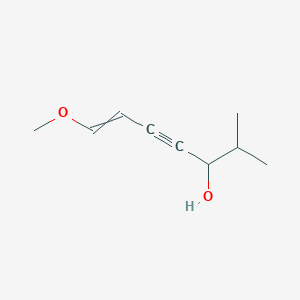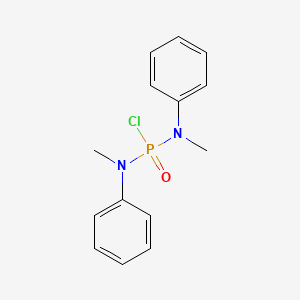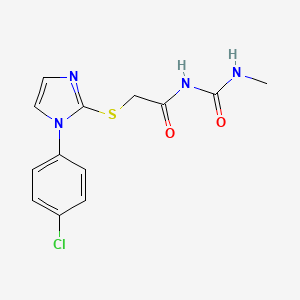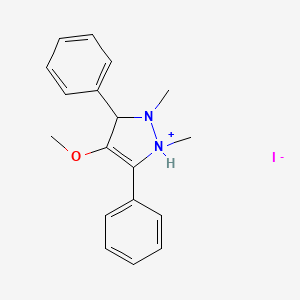
4-Methyldec-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyldec-4-en-1-ol: is an organic compound with the molecular formula C11H22O . It is a type of alcohol characterized by the presence of a double bond between the fourth and fifth carbon atoms and a methyl group attached to the fourth carbon atom. This compound is often used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyldec-4-en-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction . In this method, pentylmagnesium bromide reacts with 2-methyl-2-pentenal to form this compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the isomerization of related compounds. For instance, the isomerization of 4-methylpent-3-en-1-ol derivatives can be catalyzed by a complex of formula [Ru(dienyl)2H]X at room temperature . This method offers high selectivity and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyldec-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert this compound into alkanes or other alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, secondary alcohols.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
4-Methyldec-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 4-Methyldec-4-en-1-ol involves its interaction with various molecular targets. The presence of the double bond and hydroxyl group allows it to participate in hydrogen bonding and van der Waals interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyldec-4-en-1-ol
- 4-Methyl-3-decen-5-ol
- 4-Methylpent-3-en-1-ol
Comparison: 4-Methyldec-4-en-1-ol is unique due to its specific structure, which includes a double bond at the fourth position and a methyl group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For instance, 3-Methyldec-4-en-1-ol has the methyl group at a different position, leading to variations in its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
58203-65-9 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
4-methyldec-4-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,12H,3-7,9-10H2,1-2H3 |
InChI-Schlüssel |
XRHMXCQANGQRJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)



![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)

![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)
![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)


